Room Temperature Thermal Conductivity Enhancement of 55-60% in Bulk Silicon-28 vs. Natural Silicon
Bulk crystals of highly enriched ²⁸Si exhibit a significant increase in thermal conductivity (κ) at room temperature compared to natural silicon (natSi). The isotopic purification reduces phonon scattering from isotopic mass disorder, leading to a more efficient heat transport mechanism [1]. This effect has been consistently quantified, with measurements showing an enhancement of approximately 55-60% at 300 K [2].
| Evidence Dimension | Thermal Conductivity (κ) Enhancement |
|---|---|
| Target Compound Data | Enhancement of 55-60% compared to natSi |
| Comparator Or Baseline | Natural Silicon (natSi) |
| Quantified Difference | +55% to +60% |
| Conditions | Bulk single crystal, room temperature (300 K), 99.8588% ²⁸Si enrichment [1], low doping (~10¹⁶ cm⁻³) [2] |
Why This Matters
This 55-60% improvement in heat extraction at room temperature directly translates to lower operating temperatures for power transistors, mitigating thermal runaway, improving reliability, and enabling higher power densities in semiconductor devices [3].
- [1] Ruf, T., Henn, R. W., Asen-Palmer, M., Gmelin, E., Cardona, M., Pohl, H.-J., Devyatych, G. G., & Sennikov, P. G. (2000). Thermal conductivity of isotopically enriched silicon. Solid State Communications, 115(5), 243-247. View Source
- [2] Asheghi, M., Touzelbaev, M. N., Goodson, K. E., Leung, Y. K., & Wong, S. S. (2003). Transient thermo-reflectance measurements of the thermal conductivity and interface resistance of metallized natural and isotopically-pure silicon. Microelectronics Journal, 34(12), 1115-1118. View Source
- [3] Burden, S. (2005). Power transistors fabricated using isotopically purified silicon (²⁸Si). IEEE Electron Device Letters, 26(6), 404-406. View Source
